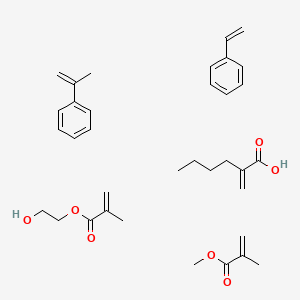

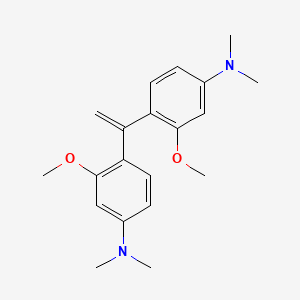

2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate;prop-1-en-2-ylbenzene;styrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoic acid; methyl 2-methylprop-2-enoate; prop-1-en-2-ylbenzene; styrene” is a complex mixture of various chemical entities. Each of these components has unique properties and applications in different fields of science and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

2-Hydroxyethyl 2-methylprop-2-enoate

-

2-methylidenehexanoic acid

-

Methyl 2-methylprop-2-enoate

-

Prop-1-en-2-ylbenzene (Styrene)

- Styrene is industrially produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst .

Industrial Production Methods

2-Hydroxyethyl 2-methylprop-2-enoate: is produced on a large scale for use in the manufacture of polymers and coatings.

Styrene: is produced in large quantities for the production of polystyrene and other copolymers.

Analyse Des Réactions Chimiques

Types of Reactions

-

2-Hydroxyethyl 2-methylprop-2-enoate

-

2-methylidenehexanoic acid

-

Methyl 2-methylprop-2-enoate

-

Prop-1-en-2-ylbenzene (Styrene)

Common Reagents and Conditions

2-Hydroxyethyl 2-methylprop-2-enoate: Commonly polymerized using free radical initiators.

2-methylidenehexanoic acid: Reacts with bases and nucleophiles.

Methyl 2-methylprop-2-enoate: Esterification typically requires acidic catalysts.

Styrene: Polymerization initiated by heat or chemical initiators.

Major Products

2-Hydroxyethyl 2-methylprop-2-enoate: Hydrogels and contact lenses.

2-methylidenehexanoic acid: Various carboxylic acid derivatives.

Methyl 2-methylprop-2-enoate: Polymers and copolymers.

Styrene: Polystyrene and other copolymers.

Applications De Recherche Scientifique

-

2-Hydroxyethyl 2-methylprop-2-enoate

-

2-methylidenehexanoic acid

-

Methyl 2-methylprop-2-enoate

-

Prop-1-en-2-ylbenzene (Styrene)

Mécanisme D'action

2-Hydroxyethyl 2-methylprop-2-enoate: Acts as a monomer that polymerizes to form hydrogels, which can encapsulate drugs for controlled release.

2-methylidenehexanoic acid: Functions as a carboxylic acid that can participate in various organic reactions.

Methyl 2-methylprop-2-enoate: Acts as a monomer in polymerization reactions.

Styrene: Polymerizes to form polystyrene, which has various mechanical and thermal properties.

Comparaison Avec Des Composés Similaires

2-Hydroxyethyl 2-methylprop-2-enoate: is similar to other methacrylate esters but has unique properties due to the presence of the hydroxyethyl group.

2-methylidenehexanoic acid: can be compared to other carboxylic acids, but its unique structure provides distinct reactivity.

Methyl 2-methylprop-2-enoate: is similar to other acrylate esters but has specific applications due to its methyl group.

List of Similar Compounds

- 2-Hydroxyethyl methacrylate

- Methacrylic acid

- Ethyl acrylate

- Vinyl acetate

Propriétés

Numéro CAS |

98654-22-9 |

|---|---|

Formule moléculaire |

C35H48O7 |

Poids moléculaire |

580.7 g/mol |

Nom IUPAC |

2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate;prop-1-en-2-ylbenzene;styrene |

InChI |

InChI=1S/C9H10.C8H8.C7H12O2.C6H10O3.C5H8O2/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3/h3-7H,1H2,2H3;2-7H,1H2;2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3 |

Clé InChI |

BQNDQVKJFZHNCQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(=C)C(=O)O.CC(=C)C1=CC=CC=C1.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)

![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)

![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)

![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

silane](/img/structure/B14345642.png)